molecular formula C19H15BrClNO4S B301156 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301156
M. Wt: 468.7 g/mol
InChI Key: TZUAGRVXSKSCSB-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BEMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEMT belongs to the class of thiazolidinediones, which are known to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. This compound has been found to activate the caspase-3 pathway, which is involved in the induction of apoptosis. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation. In addition, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to improve insulin sensitivity and reduce blood glucose levels. In addition, this compound has been shown to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and is available in good yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is highly insoluble in water, which makes it difficult to use in aqueous-based assays. This compound is also highly lipophilic, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the molecular mechanism of this compound's anti-inflammatory effects. Another potential direction is to investigate the potential of this compound as a therapeutic agent for diabetes. In addition, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent for cancer. Finally, the development of more water-soluble and bioavailable derivatives of this compound may lead to the development of more effective drugs.

Synthesis Methods

5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde, 4-chlorophenylacetic acid, and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly at room temperature and yields this compound as a yellow crystalline solid in good yield.

Scientific Research Applications

5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antidiabetic effects. This compound has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to exhibit antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

Molecular Formula

C19H15BrClNO4S

Molecular Weight

468.7 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15BrClNO4S/c1-3-26-15-9-11(8-14(20)17(15)25-2)10-16-18(23)22(19(24)27-16)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3/b16-10-

InChI Key

TZUAGRVXSKSCSB-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.